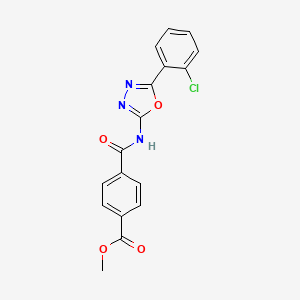

Methyl 4-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 4-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate” is a chemical compound with diverse applications in scientific research. It exhibits unique properties that make it suitable for drug development, material synthesis, and biological studies. The compound has a linear formula of C21H23ClN2O5 .

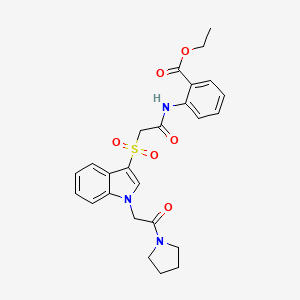

Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-oxadiazole ring attached to a carbamoyl group and a benzoate group . The compound also contains a chlorophenyl group . The exact spatial arrangement of these groups would depend on the specific synthesis process and the conditions under which the compound is stored and used.Physical and Chemical Properties Analysis

The compound has a molecular weight of 418.881 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the specific conditions and may not be readily available for this compound .Applications De Recherche Scientifique

Mesomorphic Behavior and Photo-luminescent Property

Research has explored the synthesis and characterization of 1,3,4-oxadiazole derivatives, highlighting their applications in materials science. These compounds, including methyl 4-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate derivatives, have been shown to exhibit cholesteric and nematic mesophases, useful for liquid crystal displays and other optoelectronic devices. Their intense blue fluorescence emission and good photoluminescence quantum yields make them promising for applications in organic light-emitting diodes (OLEDs) and fluorescent markers (Han et al., 2010).

Chemosensors for Anions

This compound derivatives have been developed as selective chemosensors for fluoride ions. These sensors exhibit color changes from colorless to yellow upon fluoride ion detection, making them useful for environmental monitoring and analytical chemistry applications. Their sensitivity to fluoride ions, due to strong intramolecular hydrogen bonding, allows for the detection of fluoride in various samples, highlighting their potential in developing new diagnostic tools and environmental sensors (Ma et al., 2013).

Antimicrobial Evaluation

A series of compounds including the 1,3,4-oxadiazole bearing Schiff base moiety have been synthesized and evaluated for their antimicrobial properties. These studies have demonstrated the potential of these derivatives as antibacterial and antifungal agents, suggesting their application in developing new antimicrobial drugs. The potency of these compounds against various microorganisms indicates their relevance in pharmaceutical research and their potential in addressing drug-resistant infections (Kapadiya et al., 2020).

Corrosion Inhibition

Research into oxadiazole derivatives has also extended to their application in corrosion inhibition, particularly for mild steel in acidic environments. These studies have found that certain oxadiazole derivatives can significantly reduce the rate of steel corrosion, offering a valuable tool in industrial applications where metal preservation is critical. The high inhibition efficiency and adherence to the Langmuir adsorption isotherm model underscore their potential as eco-friendly corrosion inhibitors (Kalia et al., 2020).

Propriétés

IUPAC Name |

methyl 4-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3O4/c1-24-16(23)11-8-6-10(7-9-11)14(22)19-17-21-20-15(25-17)12-4-2-3-5-13(12)18/h2-9H,1H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYBJXRBUJKEHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2427612.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2427617.png)

![4-[4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]-2-methyl-1,3-oxazole](/img/structure/B2427622.png)

![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2427623.png)

![3-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B2427627.png)

![3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-methoxybenzoate](/img/structure/B2427629.png)

![6-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2427631.png)

![1-(3-chloro-4-methylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2427632.png)